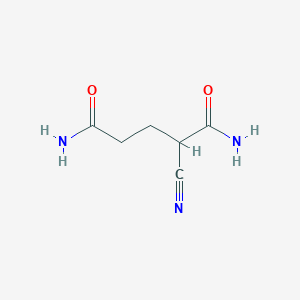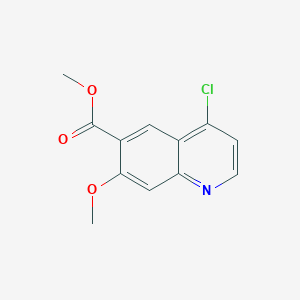
4-クロロ-7-メトキシキノリン-6-カルボン酸メチル
概要
説明
Methyl 4-chloro-7-methoxyquinoline-6-carboxylate is a compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse range of biological activities and applications in medicinal chemistry. The quinoline nucleus is a common motif in many pharmaceutical agents, and the introduction of various substituents can significantly alter the chemical and biological properties of these molecules.
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions that can include cyclization, nitration, reduction, chlorination, and esterification. For instance, the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline, a related compound, was achieved through a five-step process starting from methyl 4-hydroxy-3-methoxybenzoate, with an overall yield of 29.2% . Similarly, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline was synthesized from 4-methoxyaniline in three steps, yielding 85% of the target product . These methods demonstrate the complexity and efficiency of synthesizing chloro- and methoxy-substituted quinoline derivatives.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often confirmed using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. For example, the structure of methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate, a compound with a similar quinoline core, was established by X-ray structural analysis . Additionally, the crystal structure of N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline was determined to be in an orthorhombic system with space group Fdd2 .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, leading to the formation of new heterocyclic systems. For instance, 7-chloro-4-methoxyquinoline was reported to undergo ring scission when treated with thiophosgene and barium carbonate, leading to the formation of other heterocyclic compounds . These reactions are crucial for the diversification of the quinoline scaffold and the discovery of new compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of substituents like chloro, methoxy, and carboxylate groups can affect these properties. For example, the presence of a strong intramolecular hydrogen bond in methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate was shown to stabilize the crystal structure of the product . These properties are important for the practical applications of these compounds in chemical synthesis and drug development.
科学的研究の応用
がん研究用化学物質および分析用標準品
4-クロロ-7-メトキシキノリン-6-カルボン酸メチル: は、化学標準品および分析試薬としてがん研究で使用されています 。これは、がん研究における分析機器の校正と実験結果の検証のための参照化合物として役立ち、データの正確性と一貫性を確保します。
キナーゼモジュレーター
この化合物は、キナーゼモジュレーターとしての役割で知られています 。キナーゼは、シグナル伝達において重要な役割を果たす酵素であり、しばしばがんの発症と進行に関連しています。キナーゼ活性を調節することにより、研究者はがんに関与する経路を研究し、標的療法を開発する可能性があります。
サイトカインと成長因子シグナル伝達モジュレーター
また、サイトカインと成長因子シグナル伝達経路のモジュレーターとしても機能します 。これらの経路は、細胞間コミュニケーション、増殖、分化に不可欠です。これらの経路の異常は、がんを含むさまざまな疾患につながる可能性があります。これらの経路を調節することで、疾患のメカニズムと治療法について理解を深めることができます。
医薬品への応用
この化合物は、特にやけど後の感染症の治療に医薬品としての用途があります 。その抗菌特性により、やけど患者の感染症を予防および治療するのに役立ちます。これは、回復と合併症の予防に不可欠です。
VEGF受容体型チロシンキナーゼ阻害剤
4-クロロ-7-メトキシキノリン-6-カルボン酸メチル: は、血管内皮成長因子(VEGF)受容体型チロシンキナーゼの阻害剤として、ナフチルアミドの調製に使用されています 。VEGFは、血管新生(新しい血管の形成)に重要な役割を果たし、これは腫瘍が成長と生存を確保するためにしばしば乗っ取られるプロセスです。VEGF受容体型チロシンキナーゼを阻害することで、このプロセスを阻害することができ、がん治療における有望な戦略となっています。
抗血管新生薬の合成
最後に、パゾパニブ、レゴラフェニブ、レンバチニブなどの新しい抗血管新生薬の合成に使用されます 。これらの薬は、腫瘍に栄養素を供給する新しい血管の形成を阻害することにより、腫瘍細胞を効果的に飢餓状態にし、その成長を阻害します。
Safety and Hazards
作用機序
Target of Action
Methyl 4-chloro-7-methoxyquinoline-6-carboxylate is primarily used in the synthesis of pharmaceuticals, specifically as a precursor in the production of Lenvatinib . Lenvatinib is a multi-targeted tyrosine kinase (RTK) inhibitor . It inhibits the kinase activities of vascular endothelial growth factor (VEGF) receptors .
Mode of Action
The compound interacts with its targets by inhibiting the kinase activities of VEGF receptors . This inhibition disrupts the signaling pathways associated with angiogenesis and oncogenesis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the VEGF signaling pathway . By inhibiting the kinase activities of VEGF receptors, the compound disrupts the pathway, leading to the suppression of angiogenesis and oncogenesis .
Pharmacokinetics
It is soluble in dmso and methanol to a certain extent , which could potentially affect its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of angiogenesis and oncogenesis . This is achieved through the disruption of the VEGF signaling pathway .
Action Environment
Environmental factors that could influence the compound’s action, efficacy, and stability include temperature and storage conditions. The compound is stable under normal temperature and pressure . It is recommended to be stored under an inert atmosphere (nitrogen or argon) at 2-8°C .
特性
IUPAC Name |
methyl 4-chloro-7-methoxyquinoline-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-16-11-6-10-7(9(13)3-4-14-10)5-8(11)12(15)17-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDDSGYZATMCUDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60627292 | |
| Record name | Methyl 4-chloro-7-methoxyquinoline-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
205448-66-4 | |
| Record name | Methyl 4-chloro-7-methoxyquinoline-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

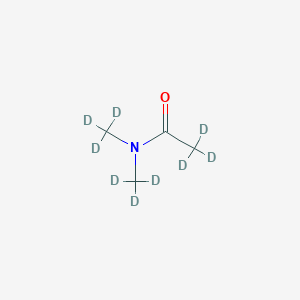
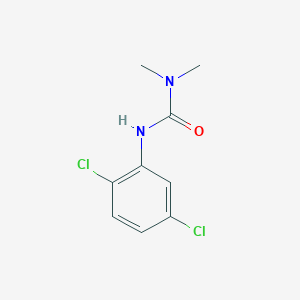
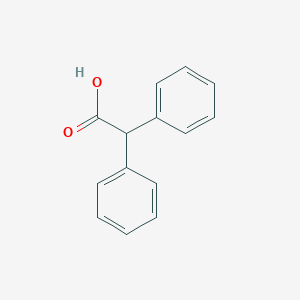
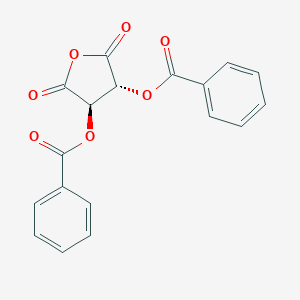
![3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol](/img/structure/B108409.png)







